An In-depth Technical Guide to 5-Hydroxy-1-naphthoic Acid (CAS: 2437-16-3)
An In-depth Technical Guide to 5-Hydroxy-1-naphthoic Acid (CAS: 2437-16-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-naphthoic acid, with the CAS number 2437-16-3, is an organic compound featuring a naphthalene core substituted with a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This bifunctional arrangement imparts a unique combination of acidic and phenolic properties, making it a molecule of interest in various chemical and pharmaceutical applications. It serves as a versatile intermediate in the synthesis of dyes and more complex pharmaceutical agents.[1] Furthermore, its structural motifs suggest potential biological activities, which are areas of ongoing investigation. This guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of 5-Hydroxy-1-naphthoic acid.
Core Properties
The fundamental physicochemical properties of 5-Hydroxy-1-naphthoic acid are summarized below, providing a snapshot of its characteristics for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2437-16-3 | [2] |
| Molecular Formula | C₁₁H₈O₃ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 235-236 °C | |
| Boiling Point | 445.7 °C at 760 mmHg | |
| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |
| TPSA (Topological Polar Surface Area) | 57.53 Ų | [2] |
| LogP | 2.2436 | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction (General Procedure)
This protocol is a generalized adaptation of the Kolbe-Schmitt reaction for the synthesis of hydroxynaphthoic acids and may require optimization for 5-Hydroxy-1-naphthoic acid.
Materials:
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5-Hydroxynaphthalene (1-naphthol)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Carbon dioxide (CO₂) gas
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Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
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Anhydrous, high-boiling point solvent (e.g., dibutyl carbitol)[4]
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Toluene for extraction
Procedure:
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Formation of the Naphtholate Salt: In a reaction vessel suitable for high-pressure reactions, dissolve 5-hydroxynaphthalene in an anhydrous solvent. Stoichiometrically add a strong base like NaOH or KOH to form the corresponding sodium or potassium naphtholate salt. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
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Carboxylation: Seal the reactor and pressurize with carbon dioxide gas (typically up to 100 atm). Heat the mixture to a temperature between 125-150°C.[5] The reaction time will need to be optimized but is typically several hours.
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Work-up and Isolation: After cooling the reactor, vent the excess CO₂. The resulting product mixture contains the sodium or potassium salt of 5-Hydroxy-1-naphthoic acid.
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Acidification and Precipitation: Add water to dissolve the salt and transfer the aqueous layer to a separate vessel. This aqueous solution can be washed with an organic solvent like toluene to remove any unreacted starting material or non-polar impurities.[4] Slowly add a mineral acid (e.g., H₂SO₄ or HCl) to the aqueous solution until it is acidic (pH ~2-3). This will protonate the carboxylate and cause the 5-Hydroxy-1-naphthoic acid to precipitate out of the solution.
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Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water to remove any remaining salts and acid, and dry under vacuum.
References
- 1. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 2. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
